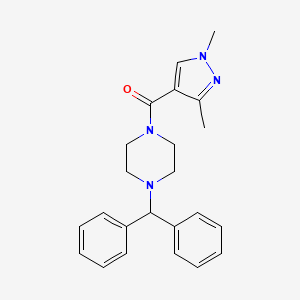

(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

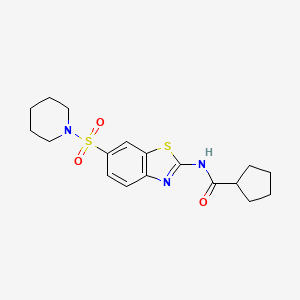

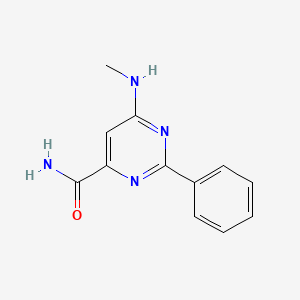

“(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C23H26N4O. It has an average mass of 374.479 Da and a monoisotopic mass of 374.210663 Da .

Molecular Structure Analysis

The systematic name for this compound is (1,5-Dimethyl-1H-pyrazol-3-yl)[4-(diphenylmethyl)-1-piperazinyl]methanone. The SMILES representation is Cc1cc(nn1C)C(=O)N2CCN(CC2)C(c3ccccc3)c4ccccc4 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 539.6±50.0 °C at 760 mmHg, and a flash point of 280.1±30.1 °C. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

- Application : (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone has been designed as an effective CA inhibitor. Crystal structures reveal its binding interactions with both ubiquitous hCA II and brain-associated hCA VII. Notably, it shows higher selectivity for hCA VII due to specific polar and hydrophobic interactions in its active site .

- Application : Docking simulations of related piperazine derivatives suggest that this compound interacts with oxidoreductase enzymes, potentially exhibiting antibacterial activity .

- Application : Novel benzhydrylpiperazine derivatives, including (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone , have been synthesized and screened for anticonvulsant activity. Further studies are needed to explore their efficacy .

- Application : (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone may play a role in controlling neuropathic pain by inhibiting hCA VII. This suggests a potential pharmacological mechanism for treating this condition .

Carbonic Anhydrase Inhibition

Antimicrobial Activity

Anticonvulsant Properties

Neuropharmacology and Neuropathic Pain

Indole Derivatives and Antiallergic Activity

Mecanismo De Acción

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .

Mode of Action

The compound acts as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway, which is involved in the reversible hydration of carbon dioxide . By inhibiting hCA VII, it disrupts the normal function of this enzyme, which is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Result of Action

The inhibition of hCA VII by this compound can lead to various molecular and cellular effects. For instance, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Therefore, the inhibition of hCA VII may affect these processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms . .

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(1,3-dimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-18-21(17-25(2)24-18)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIRKZPAIMTSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)

![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)

![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)